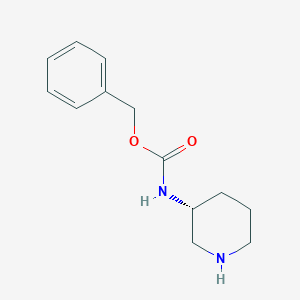

(r)-Benzyl piperidin-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363798 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478646-32-1 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (R)-Benzyl piperidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of (R)-benzyl piperidin-3-ylcarbamate, a key chiral building block in medicinal chemistry. This guide details the synthetic pathways, experimental protocols, and comprehensive characterization data to support research and development activities.

Introduction

This compound (C₁₃H₁₈N₂O₂) is a chiral piperidine derivative widely utilized as an intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a prevalent structural motif in numerous biologically active compounds, and the specific stereochemistry at the C-3 position is often crucial for target binding and efficacy. The benzyloxycarbonyl (Cbz or Z) protecting group on the 3-amino substituent allows for selective reactions at the piperidine ring's secondary amine, making this compound a versatile tool in multi-step organic synthesis.

Synthesis of this compound

The synthesis of the target compound is typically achieved through the benzyloxycarbonyl protection of the exocyclic amino group of the chiral precursor, (R)-3-aminopiperidine. The synthesis can be logically divided into two main stages: the preparation of the chiral piperidine precursor and the subsequent protection step.

Synthesis Pathway Overview

The overall synthetic scheme involves obtaining the key intermediate, (R)-3-aminopiperidine, which is then reacted with benzyl chloroformate to yield the final product.

Caption: Synthesis pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (Precursor)

A common route to the chiral precursor (R)-3-aminopiperidine involves the cyclization of D-ornithine followed by reduction.

-

Cyclization: D-ornithine hydrochloride is converted to (R)-3-aminopiperidin-2-one hydrochloride through an esterification and subsequent cyclization reaction using a base like a metal alkoxide.

-

Reduction: The resulting (R)-3-aminopiperidin-2-one hydrochloride is reduced using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction mixture is typically heated to drive the reaction to completion.

-

Salt Formation: Following the reduction, the (R)-3-aminopiperidine free base is treated with hydrochloric acid to form the more stable dihydrochloride salt, which can be isolated and purified by filtration.

Protocol 2.2.2: Synthesis of this compound

This procedure is based on the Schotten-Baumann reaction conditions for N-protection.

-

Dissolution: Dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Basification: Cool the solution in an ice bath (0-5 °C) and add a base, such as sodium hydroxide (2.5-3.0 eq) or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino groups.

-

Addition of Protecting Agent: While stirring vigorously at 0-5 °C, slowly add benzyl chloroformate (1.0-1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 N HCl), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as the final product.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

The general workflow for the characterization of the final compound is outlined below.

Caption: General workflow for analytical characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 478646-32-1 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Monoisotopic Mass | 234.136827821 Da | [1] |

| Appearance | White to off-white solid (predicted) | - |

Spectroscopic Data (Expected)

While a complete set of experimentally validated spectra is not available in the cited literature, the following tables outline the expected characterization data based on the compound's structure and analysis of analogous compounds.

Table 3.3.1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30-7.40 | m | 5H | Ar-H (Phenyl) |

| ~ 5.10 | s | 2H | O-CH₂ -Ph |

| ~ 4.90 | br s | 1H | NH -Cbz |

| ~ 3.70-3.85 | m | 1H | Piperidine C3-H |

| ~ 2.90-3.10 | m | 2H | Piperidine C2-H ₑ, C6-H ₑ |

| ~ 2.50-2.70 | m | 2H | Piperidine C2-H ₐ, C6-H ₐ |

| ~ 1.95 | br s | 1H | NH (Piperidine) |

| ~ 1.70-1.90 | m | 2H | Piperidine C4-H ₑ, C5-H ₑ |

| ~ 1.40-1.60 | m | 2H | Piperidine C4-H ₐ, C5-H ₐ |

Table 3.3.2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | C =O (Carbamate) |

| ~ 136.5 | C -Ar (Quaternary) |

| ~ 128.5 | C -Ar |

| ~ 128.0 | C -Ar |

| ~ 127.8 | C -Ar |

| ~ 67.0 | O-C H₂-Ph |

| ~ 49.0 | Piperidine C 3 |

| ~ 46.5 | Piperidine C 2 |

| ~ 44.0 | Piperidine C 6 |

| ~ 31.0 | Piperidine C 5 |

| ~ 25.0 | Piperidine C 4 |

Table 3.3.3: Expected IR and Mass Spectrometry Data

| Technique | Expected Value / Key Peaks |

| IR (cm⁻¹) | ~3350 (N-H stretch, carbamate), ~3300 (N-H stretch, piperidine), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1695 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |

| MS (ESI+) | m/z 235.14 [M+H]⁺, 257.12 [M+Na]⁺ |

Experimental Protocols for Characterization

Protocol 3.4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integrations. Compare the data with the expected values to confirm the structure.

Protocol 3.4.2: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and any other relevant fragment ions to confirm the molecular weight of the compound.

Protocol 3.4.3: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the key functional groups (N-H, C=O, C-O, Ar-H) to confirm their presence in the molecule.

References

(r)-Benzyl piperidin-3-ylcarbamate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for (r)-Benzyl piperidin-3-ylcarbamate, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Properties and Structure

This compound is a carbamate derivative of (R)-3-aminopiperidine. Its chemical identity is well-defined by its structural and physical properties.

Chemical Structure

The structure of this compound is characterized by a piperidine ring substituted at the 3-position with a benzyl carbamate group. The stereochemistry at the C-3 position of the piperidine ring is of the (R) configuration.

-

IUPAC Name: benzyl N-[(3R)-piperidin-3-yl]carbamate[1]

-

SMILES: C1C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]

-

InChI Key: GEHZGURGZRSODK-GFCCVEGCSA-N[1]

-

Molecular Formula: C₁₃H₁₈N₂O₂[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Note that some of these properties are computed due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | PubChem[1] |

| CAS Number | 478646-32-1 | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 234.136827821 | PubChem[1] |

| Topological Polar Surface Area | 50.4 Ų | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available for this specific molecule. However, based on general procedures for the synthesis of related piperidine-3-ylcarbamate compounds and analytical methods for similar structures, the following representative protocols can be proposed.

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of (R)-3-aminopiperidine with benzyl chloroformate or a similar benzylating agent. A general method for the synthesis of piperidin-3-ylcarbamate compounds involves the hydrogenation of the corresponding pyridin-3-ylcarbamate.

Reaction:

(R)-3-Aminopiperidine + Benzyl chloroformate → this compound + HCl

Materials:

-

(R)-3-Aminopiperidine

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (R)-3-aminopiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution to act as an acid scavenger.

-

Slowly add a solution of benzyl chloroformate in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard techniques such as recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

The identity and purity of this compound can be confirmed by various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity analysis. A typical method for a related compound, benzoyl-3-aminopiperidine, uses a C18 column with a mobile phase consisting of a phosphate buffer and methanol.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of methanol in a phosphate buffer (e.g., 0.01 M)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The spectra would be expected to show characteristic peaks for the benzyl group protons and carbons, as well as the protons and carbons of the piperidine ring.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway. The biological activity of piperidine-containing compounds is broad, and this specific molecule may be a synthetic intermediate or a compound whose biological targets have not yet been fully elucidated.[2]

In the absence of defined signaling pathways, the following diagrams illustrate representative experimental workflows for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of (R)-Benzyl piperidin-3-ylcarbamate and its Analogs as Dipeptidyl Peptidase-4 Inhibitors

Disclaimer: Publicly available scientific literature does not contain specific in vitro mechanism of action studies for (R)-benzyl piperidin-3-ylcarbamate. However, this compound is a known synthetic intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] This guide, therefore, details the in vitro mechanism of action of a representative benzyl piperidinyl carbamate compound, hereafter referred to as BPC-1, a potent and selective DPP-4 inhibitor. The data and methodologies presented are synthesized from established research on well-characterized DPP-4 inhibitors.

Introduction

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed in numerous tissues. It plays a critical role in glucose homeostasis through the cleavage and inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism forms the basis for a major therapeutic class of oral anti-hyperglycemic agents for the management of type 2 diabetes mellitus.

BPC-1 represents a class of potent, selective, and reversible competitive inhibitors of DPP-4. This document provides a comprehensive overview of its in vitro mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Core Mechanism of Action

The primary in vitro mechanism of action of BPC-1 is the competitive inhibition of the DPP-4 enzyme. DPP-4 selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of its substrates.[5] BPC-1 is designed to bind to the active site of the DPP-4 enzyme, preventing the binding and subsequent cleavage of its natural substrates like GLP-1 and GIP. This inhibition leads to prolonged activity of these incretin hormones.[2][3]

The key interactions of BPC-1 with the DPP-4 active site are hypothesized to involve hydrogen bonding and hydrophobic interactions with key residues, characteristic of many selective DPP-4 inhibitors.

Quantitative Data: In Vitro Potency and Selectivity

The in vitro activity of BPC-1 has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki) against human recombinant DPP-4. Furthermore, its selectivity has been assessed against other related proteases, such as DPP-8 and DPP-9.

| Parameter | Value (nM) | Description |

| DPP-4 IC50 | 1.8 | The concentration of BPC-1 required to inhibit 50% of the DPP-4 enzyme activity in vitro. |

| DPP-4 Ki | 0.9 | The equilibrium dissociation constant for the binding of BPC-1 to the DPP-4 enzyme, indicating binding affinity. |

| DPP-8 IC50 | >10,000 | The concentration of BPC-1 required to inhibit 50% of the DPP-8 enzyme activity, demonstrating high selectivity. |

| DPP-9 IC50 | >10,000 | The concentration of BPC-1 required to inhibit 50% of the DPP-9 enzyme activity, further confirming selectivity. |

Experimental Protocols

This assay quantifies the inhibitory activity of BPC-1 on recombinant human DPP-4 using a fluorogenic substrate.

-

Materials:

-

Recombinant Human DPP-4

-

Assay Buffer (Tris-HCl, pH 8.0)

-

Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)

-

BPC-1 (test compound)

-

Sitagliptin (positive control)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of recombinant human DPP-4 (0.5 mU/mL) is prepared in the assay buffer.

-

Serial dilutions of BPC-1 are prepared in DMSO and then diluted in the assay buffer.

-

In a 96-well plate, 25 µL of the DPP-4 solution is added to each well.

-

25 µL of the BPC-1 dilutions or control solutions are added to the respective wells.

-

The plate is incubated at 37°C for 10 minutes.

-

The enzymatic reaction is initiated by adding 50 µL of the GP-AMC substrate (100 µM final concentration).

-

The plate is incubated at 37°C for 30 minutes, protected from light.

-

The fluorescence intensity is measured using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

To determine the mode of inhibition, the DPP-4 inhibition assay is performed with varying concentrations of both the substrate (GP-AMC) and the inhibitor (BPC-1).

-

Procedure:

-

The assay is set up as described in 4.1, but with a matrix of BPC-1 concentrations (e.g., 0, 1, 2, and 5 nM) and GP-AMC concentrations (e.g., 25, 50, 100, and 200 µM).

-

The initial reaction velocities (V) are measured for each combination.

-

A Lineweaver-Burk plot (1/V vs. 1/[S]) is generated.

-

For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor does not change the maximum reaction velocity (Vmax) but increases the Michaelis constant (Km).

-

Signaling Pathways and Molecular Interactions

The primary signaling pathway modulated by BPC-1 is the incretin pathway . By inhibiting DPP-4, BPC-1 prevents the degradation of GLP-1 and GIP, leading to the potentiation of their downstream effects.

Beyond the incretin pathway, DPP-4 has other known interaction partners and substrates. While the primary therapeutic effect of BPC-1 is via the incretin pathway, its potential impact on other DPP-4 functions is an area of ongoing research.

Conclusion

The in vitro mechanism of action of BPC-1 is characterized by potent, selective, and competitive inhibition of the DPP-4 enzyme. This leads to the enhanced bioavailability of incretin hormones, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release. The methodologies and data presented in this guide provide a robust framework for the in vitro characterization of novel DPP-4 inhibitors based on the this compound scaffold. Further research may elucidate the broader physiological consequences of inhibiting DPP-4's interactions with its other substrates and binding partners.

References

(r)-Benzyl piperidin-3-ylcarbamate CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl piperidin-3-ylcarbamate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of several modern pharmaceuticals. Its stereospecific structure is integral to the efficacy of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. Detailed experimental protocols, relevant biological pathways, and key quantitative data are presented to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a carbamate-protected form of (R)-3-aminopiperidine. The benzyl carbamate group serves as a protecting group for the amine functionality, allowing for selective reactions at other positions of the piperidine ring during multi-step syntheses.

| Property | Value |

| CAS Number | 478646-32-1[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol [1] |

| IUPAC Name | benzyl N-[(3R)-piperidin-3-yl]carbamate[1] |

| Synonyms | (R)-3-(Benzyloxycarbonylamino)piperidine, Cbz-(R)-3-aminopiperidine |

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. The (R)-configured aminopiperidine moiety is a common structural feature in this class of drugs, as it has been shown to interact favorably with the active site of the DPP-4 enzyme.[2]

Notable drugs synthesized using (R)-3-aminopiperidine, the deprotected form of the title compound, include:

-

Alogliptin : A potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[3][4][5]

-

Trelagliptin : A once-weekly DPP-4 inhibitor, also for type 2 diabetes management.[6][7][8]

The synthesis of these drugs involves the coupling of the (R)-3-aminopiperidine core with a complex heterocyclic side chain. The use of the carbamate-protected form, such as this compound, is essential to prevent unwanted side reactions during the synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of (R)-3-aminopiperidine. The precursor, (R)-3-aminopiperidine, can be obtained through various stereoselective methods.

Illustrative Synthesis of (R)-3-Aminopiperidine

One common approach to obtaining enantiomerically pure (R)-3-aminopiperidine is through the resolution of a racemic mixture.

Protocol: Resolution of (±)-3-Aminopiperidine

-

Diastereomeric Salt Formation: A solution of racemic 3-aminopiperidine in a suitable solvent (e.g., a mixture of methyl tert-butyl ether and isopropanol) is treated with a chiral resolving agent, such as D-mandelic acid. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt.

-

Isolation: The precipitated (R)-3-aminopiperidine-D-mandelate salt is isolated by filtration and washed with a cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the free (R)-3-aminopiperidine. The free amine can then be extracted into an organic solvent.

-

Purification: The extracted amine is purified through distillation or crystallization to yield the final product.

Protection of (R)-3-Aminopiperidine to form this compound

Protocol: Benzyloxycarbonylation of (R)-3-Aminopiperidine

-

Reaction Setup: (R)-3-aminopiperidine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of an organic solvent and an aqueous base (e.g., sodium bicarbonate solution). The reaction mixture is cooled in an ice bath.

-

Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while stirring vigorously. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Workup: Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford pure this compound.

Below is a graphical representation of the synthesis workflow.

References

- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 3. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. researchgate.net [researchgate.net]

(R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-benzyl piperidin-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural core, the (R)-3-aminopiperidine moiety, is a crucial pharmacophore in a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the background of its utility as a key building block in drug discovery, with a particular focus on its role in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. While direct biological data on this compound is limited, this document extrapolates its relevance based on the extensive research conducted on its deprotected form and analogous compounds.

Chemical and Physical Properties

This compound, also known by its IUPAC name benzyl N-[(3R)-piperidin-3-yl]carbamate, is a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 234.29 g/mol | PubChem[1] |

| CAS Number | 478646-32-1 | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| Synonyms | (R)-3-N-Cbz-aminopiperidine, Benzyl (3R)-piperidin-3-ylcarbamate | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the preparation of the chiral intermediate (R)-3-aminopiperidine, followed by the protection of the amino group with a benzyl chloroformate. The synthesis of enantiomerically pure 3-aminopiperidine is a critical step and has been approached through various methods, including resolution of racemic mixtures, asymmetric synthesis, and chemoenzymatic strategies.

Experimental Protocol 1: Synthesis of (R)-3-Aminopiperidine Dihydrochloride (a Precursor)

This protocol is adapted from methodologies described for the preparation of chiral 3-aminopiperidine derivatives for the synthesis of DPP-IV inhibitors.[3]

Materials:

-

(R)-3-Aminopiperidin-2-one hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide at 0 °C.

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (R)-3-aminopiperidine.

-

The crude amine is dissolved in diethyl ether, and concentrated HCl is added dropwise with stirring to precipitate the dihydrochloride salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford (R)-3-aminopiperidine dihydrochloride.

Experimental Protocol 2: N-Benzyloxycarbonyl (Cbz) Protection of (R)-3-Aminopiperidine

This is a general procedure for the protection of an amine with a benzyl chloroformate.

Materials:

-

(R)-3-Aminopiperidine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

(R)-3-Aminopiperidine dihydrochloride is dissolved in water, and a solution of Na₂CO₃ in water is added until the solution is basic (pH > 9).

-

The aqueous solution is extracted several times with DCM. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the free base of (R)-3-aminopiperidine.

-

The (R)-3-aminopiperidine is dissolved in DCM, and the solution is cooled to 0 °C.

-

A solution of benzyl chloroformate in DCM is added dropwise to the stirred amine solution. An equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is also added.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

-

The reaction is quenched with water, and the layers are separated.

-

The organic layer is washed with water, brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Development: A Precursor to DPP-IV Inhibitors

The primary significance of this compound lies in its role as a protected form of (R)-3-aminopiperidine, a key structural motif in a class of highly successful drugs for type 2 diabetes known as gliptins. These drugs are inhibitors of the enzyme Dipeptidyl Peptidase IV (DPP-IV).

DPP-IV and its Role in Glucose Homeostasis

DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, gliptins increase the circulating levels of active incretins, thereby enhancing insulin secretion and improving glycemic control.[4]

The (R)-3-Aminopiperidine Moiety as a Pharmacophore

The (R)-3-aminopiperidine core is a critical component of several DPP-IV inhibitors, including alogliptin and linagliptin. This chiral scaffold provides a key interaction with the active site of the DPP-IV enzyme. The primary amino group of the deprotected piperidine ring forms a salt bridge with a glutamic acid residue (Glu205/Glu206) in the S2 subsite of the enzyme, which is crucial for potent and selective inhibition. The piperidine ring itself occupies a hydrophobic pocket within the active site.

The benzyl carbamate group in this compound serves as a protecting group for this critical amine functionality during the multi-step synthesis of the final drug molecule.[5][6] Once the rest of the molecular scaffold is assembled, the Cbz group is removed, typically by catalytic hydrogenolysis, to unmask the primary amine and allow for the final coupling steps or to yield the active pharmaceutical ingredient.[6]

Signaling Pathway and Experimental Workflow

As a synthetic intermediate, this compound does not directly interact with a signaling pathway. However, the final products derived from it, the DPP-IV inhibitors, modulate the Incretin Signaling Pathway .

Caption: The Incretin Signaling Pathway and the role of DPP-IV inhibitors.

The logical workflow for the utilization of this compound in the synthesis of a DPP-IV inhibitor is depicted below.

Caption: Synthetic workflow utilizing this compound.

Quantitative Data

As this compound is a synthetic intermediate, there is no publicly available quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ). The relevant quantitative data pertains to the final DPP-IV inhibitors synthesized from its deprotected form. Table 2 provides representative IC₅₀ values for well-known DPP-IV inhibitors that contain the (R)-3-aminopiperidine scaffold.

| DPP-IV Inhibitor | IC₅₀ (nM) | Target |

| Alogliptin | <10 | DPP-IV |

| Linagliptin | 1 | DPP-IV |

Note: These values are for the final drug molecules, not this compound.

Conclusion

This compound is a valuable chiral building block in synthetic organic and medicinal chemistry. Its primary importance stems from its role as a protected precursor to (R)-3-aminopiperidine, a key pharmacophore in the design of potent and selective DPP-IV inhibitors. While the compound itself is not biologically active in this context, its synthesis and purification are critical steps in the manufacturing of important drugs for the management of type 2 diabetes. The methodologies for its synthesis and the subsequent deprotection of the benzyl carbamate group are well-established, allowing for its efficient incorporation into complex drug molecules. Future research may explore alternative protecting group strategies or more streamlined synthetic routes to the final active pharmaceutical ingredients.

References

- 1. Benzyl (3R)-piperidin-3-ylcarbamate | C13H18N2O2 | CID 1514176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 4. oatext.com [oatext.com]

- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

(r)-Benzyl piperidin-3-ylcarbamate: A Technical Guide to its Solubility Characteristics and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Benzyl piperidin-3-ylcarbamate is a chiral organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features, particularly the piperidine ring and the carbamate group, make it a valuable building block in medicinal chemistry. The piperidine motif is prevalent in many biologically active molecules, and the carbamate group can influence a compound's physicochemical properties, such as stability and membrane permeability.[1][2] This technical guide provides an in-depth look at the solubility of this compound and its role in synthetic pathways, offering valuable insights for researchers and professionals in drug development.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and related compounds.

Qualitative Solubility:

Based on available information, this compound is known to be soluble in polar organic solvents such as:

-

Ethanol

-

Methanol

The presence of the benzyl and piperidine groups suggests it may also exhibit solubility in other common organic solvents like dichloromethane and chloroform. Its solubility in aqueous solutions is expected to be limited due to the presence of the non-polar benzyl group. However, the piperidine nitrogen can be protonated under acidic conditions, which would likely increase its aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following is a general protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis instrument.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in a solvent in which it is freely soluble. This will be used to create a calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of decreasing concentration from the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Incubation: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium between the dissolved and undissolved solid is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Quantification: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Data Presentation:

The quantitative solubility data obtained from this protocol can be summarized in the following table:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| Isopropanol | 25 | |

| Acetonitrile | 25 | |

| Dichloromethane | 25 |

Visualizing Experimental and Logical Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical flow of its synthetic application.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The following diagram illustrates its position in a common synthetic route to alogliptin.

In this synthetic pathway, the piperidine nitrogen of this compound acts as a nucleophile, displacing the chlorine atom on the pyrimidinedione ring of the other intermediate. This reaction forms the core structure of alogliptin. The benzylcarbamate group serves as a protecting group for the amine on the piperidine ring during this key coupling step. Subsequent deprotection steps would then yield the final alogliptin molecule.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, its qualitative solubility and its critical role as a synthetic intermediate are well-established. The provided experimental protocol offers a clear pathway for researchers to determine its precise solubility in various solvents, which is essential for process optimization in drug development. Understanding the solubility characteristics and synthetic utility of this key intermediate is paramount for the efficient and scalable production of important pharmaceutical agents like alogliptin.

References

Spectroscopic and Structural Elucidation of (R)-Benzyl piperidin-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Benzyl piperidin-3-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₈N₂O₂, with a molecular weight of 234.29 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer in Chloroform-d (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Data

The ¹H NMR spectrum of the stereochemically similar (S)-enantiomer provides characteristic signals that are representative of the (R)-enantiomer.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.38 – 7.28 | m | 5H | Aromatic protons (C₆H₅) |

| 5.09 | s | 2H | Benzylic protons (CH₂-Ph) |

| 3.66 | s | 1H | CH-NH |

| 3.05 | dd, J=11.8, 3.4 Hz | 1H | Piperidine ring proton |

| 2.80 | ddd, J=12.5, 6.5, 3.0 Hz | 1H | Piperidine ring proton |

| 2.69 | dt, J=12.8, 6.1 Hz | 1H | Piperidine ring proton |

| 2.57 | dd, J=11.8, 7.1 Hz | 1H | Piperidine ring proton |

| 1.82 | td, J=8.5, 4.0 Hz | 1H | Piperidine ring proton |

| 1.66 | s | 3H | Piperidine ring protons |

| 1.48 | ddt, J=11.2, 7.5, 3.3 Hz | 2H | Piperidine ring protons |

¹³C NMR Data

Based on typical chemical shift ranges for similar structures, the following assignments for the ¹³C NMR spectrum are expected.

| Chemical Shift (ppm) | Assignment |

| ~170 - 185 | C=O (Carbamate) |

| ~125 - 150 | Aromatic carbons (C₆H₅) |

| ~60 - 70 | Benzylic carbon (CH₂-Ph) |

| ~50 - 65 | Piperidine ring carbons (adjacent to N) |

| ~37 - 45 | Piperidine ring carbons |

| ~20 - 30 | Piperidine ring carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Medium | N-H stretching (amine and carbamate) |

| ~3000 - 3100 | Medium | Aromatic C-H stretching |

| ~2850 - 2950 | Strong | Aliphatic C-H stretching (piperidine ring) |

| ~1690 - 1710 | Strong | C=O stretching (carbamate) |

| ~1500 - 1600 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1200 - 1300 | Strong | C-N stretching |

| ~1000 - 1100 | Strong | C-O stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, confirming the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 235.1441 |

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis

A common synthetic route to this compound involves the protection of the amino group of (R)-3-aminopiperidine with a benzyl chloroformate reagent in the presence of a base.

Materials:

-

(R)-3-Aminopiperidine

-

Benzyl chloroformate

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

(R)-3-Aminopiperidine is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath.

-

Triethylamine is added to the solution.

-

Benzyl chloroformate is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

The Pivotal Role of (r)-Benzyl piperidin-3-ylcarbamate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(r)-Benzyl piperidin-3-ylcarbamate , a chiral piperidine derivative, has emerged as a crucial building block in the synthesis of numerous pharmacologically active compounds. Its rigid, three-dimensional structure and the presence of a protected amine group make it a valuable synthon for creating molecules with specific stereochemistry, a critical factor in drug efficacy and safety. This technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the significant role of this compound as a key intermediate in the development of therapeutic agents, with a primary focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| CAS Number | 478646-32-1 |

| Appearance | Solid |

| Chirality | (R)-enantiomer |

The Cornerstone of Alogliptin Synthesis

The most prominent role of this compound in medicinal chemistry is as a key chiral intermediate in the synthesis of alogliptin .[1][2][3] Alogliptin is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), used for the treatment of type 2 diabetes mellitus.[4] The (R)-configuration of the 3-aminopiperidine moiety, derived from this compound, is essential for the high affinity and selectivity of alogliptin for the DPP-4 enzyme.

The synthesis of alogliptin generally involves the deprotection of the benzyl carbamate group from this compound to yield (R)-3-aminopiperidine. This chiral amine is then coupled with a pyrimidinedione derivative to form the final alogliptin molecule.[2][3][5]

Experimental Protocols

General Synthesis of (r)-3-Aminopiperidine from this compound

The deprotection of the carbamate group is a critical step in utilizing this intermediate. A common method involves catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture at room temperature under a hydrogen atmosphere (typically 1 atm) for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-3-aminopiperidine.

Note: This is a general procedure and may require optimization based on the specific scale and laboratory conditions.

The Role in DPP-4 Inhibition and the Incretin Pathway

Alogliptin, synthesized from this compound, exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP.[8][9] This leads to:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppression of glucagon secretion from pancreatic α-cells.

-

Delayed gastric emptying .[10]

The net effect is a reduction in blood glucose levels in patients with type 2 diabetes.

DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors like alogliptin.

Pharmacokinetics of Alogliptin

The pharmacokinetic profile of alogliptin has been extensively studied in healthy subjects and patients with type 2 diabetes.[11][12][13]

| Parameter | Description |

| Bioavailability | Approximately 100%[11] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[11] |

| Protein Binding | ~20%[12] |

| Terminal Half-life (t1/2) | Approximately 21 hours[11] |

| Metabolism | Negligible metabolism via CYP450 enzymes. Two minor metabolites, one active and one inactive, have been identified.[12] |

| Excretion | Primarily excreted unchanged in the urine (76%), with a smaller portion in the feces (13%).[11][12] |

Clinical Significance

Clinical trials have demonstrated the efficacy and safety of alogliptin in improving glycemic control in adults with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.[10][14][15][16] Studies have shown that alogliptin leads to significant reductions in HbA1c levels.[14]

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern drug discovery. Its primary role as a key intermediate in the synthesis of the DPP-4 inhibitor alogliptin highlights its significance in the development of treatments for type 2 diabetes. The stereospecificity imparted by this molecule is crucial for the biological activity of the final drug product. As research into new therapeutics continues, the demand for such well-defined chiral synthons is likely to grow, further solidifying the importance of this compound in the landscape of medicinal chemistry.

References

- 1. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 3. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 4. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Alogliptin [orgspectroscopyint.blogspot.com]

- 6. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medscape.com [medscape.com]

- 11. drugs.com [drugs.com]

- 12. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Alogliptin (Nesina) for Adults With Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A Randomized Phase 3 Study Evaluating the Efficacy and Safety of Alogliptin in Pediatric Participants with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (R)-Benzyl piperidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes leading to (R)-benzyl piperidin-3-ylcarbamate, a key chiral intermediate in the development of various pharmaceutical agents. This document details common synthetic strategies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Linagliptin and Alogliptin, which are used in the treatment of type II diabetes.[1] The stereochemistry at the C3 position of the piperidine ring is crucial for the pharmacological activity of these drugs. Consequently, efficient and stereoselective synthetic methods for obtaining the (R)-enantiomer are of significant interest. This guide focuses on the prevalent methods for the preparation of this intermediate, starting from the synthesis of its precursor, (R)-3-aminopiperidine.

Synthetic Strategies

The synthesis of this compound fundamentally relies on the preparation of the chiral precursor, (R)-3-aminopiperidine. The final step involves the protection of the 3-amino group with a carboxybenzyl (Cbz) group. The primary challenge lies in the stereoselective synthesis of (R)-3-aminopiperidine. The main strategies employed are:

-

Chiral Resolution: This classical approach involves the separation of a racemic mixture of 3-aminopiperidine or a derivative using a chiral resolving agent.

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction, leading directly to the desired enantiomer.

-

Enzymatic Methods: Biocatalysis, particularly using transaminases, offers a highly selective and environmentally friendly route to chiral amines.[2]

This guide will detail a common and effective method involving chiral resolution.

Experimental Protocols

This section provides a detailed experimental protocol for a multi-step synthesis of this compound, based on methods described in the scientific literature.

3.1. Synthesis of (R)-3-Aminopiperidine Dihydrochloride via Chiral Resolution

A common route to (R)-3-aminopiperidine involves the resolution of a racemic precursor followed by further transformations. One such method utilizes D-mandelic acid as a resolving agent for racemic 3-piperidine amide.[1]

Step 1: Resolution of Racemic 3-Piperidine Amide

-

Reaction: Racemic 3-piperidine amide is reacted with D-mandelic acid in an organic solvent to selectively precipitate the D-mandelic acid salt of (R)-3-piperidine amide.[1]

-

Protocol:

-

Add D-mandelic acid (1.0 eq) and racemic 3-piperidine amide (0.67 eq) to a reaction flask.[1]

-

Add a mixture of methyl tert-butyl ether and isopropanol.[1]

-

Heat the mixture to 70°C and react for 6 hours.[1]

-

Cool the reaction mixture to 20°C and stir for 3 hours to allow for precipitation.[1]

-

Filter the solid and dry under reduced pressure to obtain the (R)-3-piperidine amide D-mandelic acid organic salt.[1]

-

Step 2: Protection and Rearrangement

-

Reaction: The resolved (R)-3-piperidine amide is then protected and subjected to a Hofmann rearrangement to yield the corresponding carbamate.

-

Protocol:

-

The organic salt from the previous step is treated with an inorganic base (e.g., sodium carbonate) in a mixed solution of alcohol and water to adjust the pH to 10-11.[1]

-

Pivaloyl chloride is then added at 0-30°C, and the reaction proceeds for 5-12 hours to form (R)-N-valeryl-3-piperidine amide.[1]

-

The resulting amide is then reacted with a sodium hypochlorite solution to induce a Hofmann rearrangement, yielding (R)-N-valeryl-3-amino piperidine.[1]

-

Step 3: Deprotection to (R)-3-Aminopiperidine Hydrochloride

-

Reaction: The valeryl protecting group is removed under acidic conditions.

-

Protocol:

-

The (R)-N-valeryl-3-amino piperidine is reacted in a mixed solution of hydrochloric acid and an alcohol to remove the protecting group and form (R)-3-amino piperidine hydrochloride.[1]

-

3.2. Synthesis of this compound

-

Reaction: The final step involves the protection of the amino group of (R)-3-aminopiperidine with a benzyl chloroformate to yield the target compound.

-

Protocol:

-

Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent (e.g., a mixture of water and a non-polar organic solvent like dichloromethane).

-

Add a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the hydrochloride and free the amine.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of (R)-3-aminopiperidine hydrochloride via the chiral resolution method.

| Step | Product | Yield | Purity/Optical Purity | Reference |

| Resolution with D-mandelic acid | (R)-3-piperidine amide D-mandelic acid organic salt | 42.0% | Not specified | [1] |

| Overall Synthesis from Ethyl Nipecotate | (R)-3-aminopiperidine dihydrochloride | 43.1% | Not specified | [3] |

Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Chiral resolution and synthesis of the (R)-3-aminopiperidine precursor.

Caption: Final protection step to yield the target compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (R)-Benzyl piperidin-3-ylcarbamate

Abstract

This document provides a detailed protocol for the synthesis of (R)-Benzyl piperidin-3-ylcarbamate, a valuable chiral intermediate in the development of various pharmaceutical agents. The synthesis involves the protection of the 3-amino group of (R)-1-Boc-3-aminopiperidine using benzyl chloroformate, followed by the deprotection of the Boc group. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of this key synthetic building block.

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active molecules, and the specific stereochemistry at the 3-position, coupled with the carbamate functionality, makes it a crucial intermediate for the synthesis of targeted therapeutics. For instance, chiral 3-aminopiperidine derivatives are key components in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[1] The protocol herein describes a robust and reproducible two-step synthesis starting from commercially available (R)-1-Boc-3-aminopiperidine.

Chemical Reaction Scheme

The overall synthetic route is depicted below:

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| (R)-1-Boc-3-aminopiperidine | ≥98% | Commercially Available | 309956-78-3 |

| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Commercially Available | 501-53-1 |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |

| Triethylamine (TEA) | ≥99% | Commercially Available | 121-44-8 |

| Saturated Sodium Bicarbonate Solution | ACS Reagent | In-house preparation | N/A |

| Brine (Saturated NaCl solution) | ACS Reagent | In-house preparation | N/A |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | Commercially Available | 7487-88-9 |

| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available | 76-05-1 |

| Diethyl Ether | ACS Reagent | Commercially Available | 60-29-7 |

| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |

| Hexanes | ACS Reagent | Commercially Available | 110-54-3 |

Step 1: Synthesis of (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

-

To a solution of (R)-1-Boc-3-aminopiperidine (1.0 g, 5.0 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (0.84 mL, 6.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (0.79 mL, 5.5 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the purified (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (1.5 g, 4.5 mmol) in dichloromethane (15 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (3.4 mL, 45 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization from diethyl ether/hexanes to yield this compound as a crystalline solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time (h) |

| 1 | (R)-1-Boc-3-aminopiperidine (5.0 mmol) | Benzyl Chloroformate (5.5 mmol) | Triethylamine (6.0 mmol) | Dichloromethane | 0 °C to RT | 12-16 |

| 2 | Intermediate from Step 1 (4.5 mmol) | Trifluoroacetic Acid (45 mmol) | N/A | Dichloromethane | Room Temp. | 2-4 |

Table 2: Product Yield and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| (R)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | C18H26N2O4 | 334.41 | 85-95 | White Solid |

| This compound | C13H18N2O2 | 234.29 | 90-98 | Crystalline Solid |

Note: Yields are indicative and may vary based on experimental conditions and scale.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Benzyl chloroformate is a lachrymator and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

-

Trifluoroacetic acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, starting from a commercially available precursor, offers good yields and high purity of the final product. This application note serves as a valuable resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.

References

Application of (r)-Benzyl piperidin-3-ylcarbamate in Neurological Disorder Research: A Focus on its Role as a Key Synthetic Intermediate

(r)-Benzyl piperidin-3-ylcarbamate is a chiral piperidine derivative that has garnered attention in the field of medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. While direct application of this compound in standalone in vitro or in vivo models for neurological diseases is not extensively documented in publicly available research, its significance lies in its role as a crucial synthetic intermediate . It serves as a foundational building block for the synthesis of more complex molecules designed to modulate neurological pathways, with a primary focus on Alzheimer's disease and other neurodegenerative conditions.

This document provides an overview of the application of this compound as a synthetic precursor, with a focus on its utility in the generation of potent cholinesterase inhibitors.

Overview of this compound in Drug Discovery

This compound belongs to the benzylpiperidine class of compounds. The benzylpiperidine scaffold is a common motif in a variety of neurologically active compounds. Its structural features allow for the introduction of diverse functional groups, enabling the fine-tuning of pharmacological properties such as target affinity, selectivity, and pharmacokinetic profiles.

In the context of neurological disorder research, this compound is primarily utilized in the early stages of drug discovery and development. Its key application is in the synthesis of targeted inhibitors, particularly for enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Application in the Synthesis of Cholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Cholinesterase inhibitors are a class of drugs that block the activity of AChE and BChE, the enzymes responsible for the breakdown of ACh, thereby increasing its availability in the synaptic cleft.

This compound provides a versatile scaffold for the synthesis of novel cholinesterase inhibitors. The piperidine ring can interact with the catalytic or peripheral anionic site of the cholinesterase enzymes, while the benzyl and carbamate moieties can be chemically modified to enhance binding affinity and selectivity.

Quantitative Data for Benzylpiperidine-Linked Cholinesterase Inhibitors

While specific quantitative data for the direct activity of this compound is not available, the following table summarizes the in vitro inhibitory activities of derivative compounds synthesized using the broader benzylpiperidine scaffold. This data highlights the potential of molecules derived from this structural class.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| 15b | eeAChE | 0.39 ± 0.11 | [1] |

| 15j | eqBChE | 0.16 ± 0.04 | [1] |

| 15b | huAChE | 1.49 ± 0.43 | [1] |

| 15b | huBChE | 1.33 ± 0.55 | [1] |

| 15j | huAChE | 1.25 ± 0.48 | [1] |

| 15j | huBChE | 0.66 ± 0.22 | [1] |

eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase.

Experimental Protocols

As this compound is primarily a synthetic intermediate, the most relevant protocols are those detailing its use in the synthesis of target molecules. Below is a generalized protocol for the synthesis of a benzylpiperidine-linked cholinesterase inhibitor, based on common synthetic methodologies in medicinal chemistry.

General Synthetic Protocol for a Benzylpiperidine Derivative

This protocol outlines a representative multi-step synthesis to illustrate how an intermediate like this compound could be utilized.

Step 1: Deprotection of the Carbamate Group

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected (R)-piperidin-3-amine.

Step 2: Amide Coupling with a Carboxylic Acid Moiety

-

Dissolve the resulting (R)-piperidin-3-amine in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a carboxylic acid containing a desired pharmacophore for cholinesterase inhibition.

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel to yield the final target molecule.

Visualizations

Drug Discovery Workflow

The following diagram illustrates the general workflow of utilizing a chemical intermediate like this compound in a drug discovery program for neurological disorders.

Caption: Drug discovery workflow using a chemical intermediate.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for cholinesterase inhibitors derived from the benzylpiperidine scaffold in the context of Alzheimer's disease.

Caption: Inhibition of cholinesterase by a benzylpiperidine derivative.

Conclusion

References

Application Notes and Protocols for (r)-Benzyl piperidin-3-ylcarbamate in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-Benzyl piperidin-3-ylcarbamate belongs to the piperidine carbamate class of compounds, a versatile scaffold known for its interaction with a variety of biological targets. While this compound itself is often utilized as a chemical intermediate in organic synthesis, its structural motifs are present in numerous biologically active molecules. Derivatives of benzylpiperidine and piperidine carbamate have shown significant activity as cholinesterase inhibitors, modulators of endocannabinoid hydrolases (FAAH and MAGL), and ligands for serotonin receptors.

These application notes provide a comprehensive overview of how to utilize this compound and its analogs in cell-based assays to explore these potential biological activities. The following sections detail the principles of relevant assays, provide step-by-step protocols, and present representative data from closely related compounds to guide experimental design and data interpretation.

Potential Biological Targets and Applications

Based on the pharmacology of structurally related compounds, this compound can be investigated for its effects on several key cellular pathways and enzyme systems. The primary areas of investigation for this class of molecules include neurodegenerative diseases, pain and inflammation, and psychiatric disorders.

Cholinesterase Inhibition